5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring with sulfanylidene and phenyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include heating the reactants in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted diazinane compounds.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6 (1H,3H,5H)-triones
Uniqueness
Compared to similar compounds, 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique diazinane ring structure and the presence of both sulfanylidene and phenyl groups.
Properties
Molecular Formula |
C25H20N2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H20N2O4S/c1-30-21-14-13-17(16-22(21)31-2)15-20-23(28)26(18-9-5-3-6-10-18)25(32)27(24(20)29)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
DWWMPKKKPIQMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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